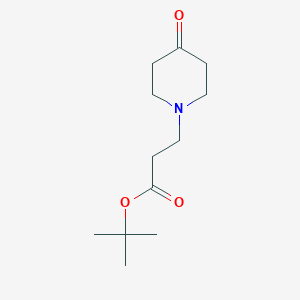
2-Anthryltrimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthryltrimethylsilane is an organosilicon compound that features an anthracene moiety attached to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthryltrimethylsilane typically involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthryltrimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Anthryltrimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and photophysical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a fluorescent probe for biological imaging and as a building block for drug development.
Industry: It is used in the development of advanced materials for electronics and optoelectronics.
Mecanismo De Acción
The mechanism of action of 2-Anthryltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive anthracene moiety and the trimethylsilyl group. The anthracene moiety can undergo photochemical reactions, making it useful in applications requiring light absorption and emission. The trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler compound with a trimethylsilyl group attached to a hydrogen atom.
Ethynyltrimethylsilane: Contains an ethynyl group instead of an anthracene moiety.
2-(Trimethylsilyl)ethanethiol: Features a thiol group attached to a trimethylsilyl group.
Uniqueness
2-Anthryltrimethylsilane is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties and reactivity compared to other trimethylsilyl compounds. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Propiedades
Fórmula molecular |
C17H18Si |
|---|---|
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
anthracen-2-yl(trimethyl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-9-8-15-10-13-6-4-5-7-14(13)11-16(15)12-17/h4-12H,1-3H3 |
Clave InChI |
FABWRHLTUXLPCY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)

![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
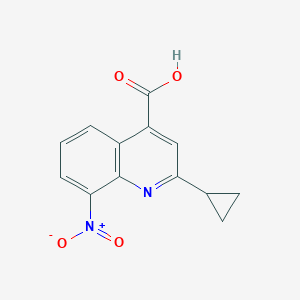
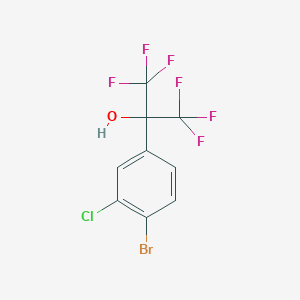
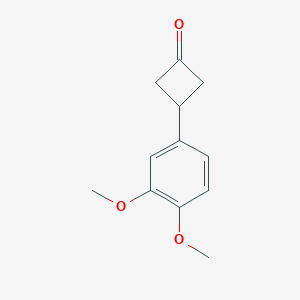
![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B13696841.png)
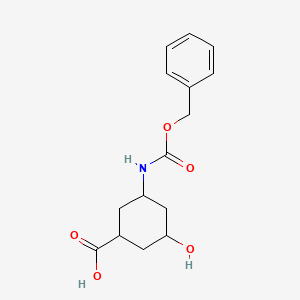
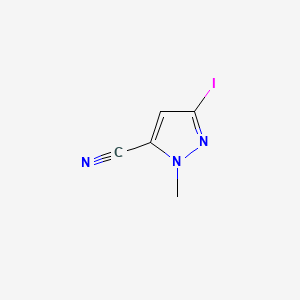
![4-Chloro-2H-benzo[h]chromen-2-one](/img/structure/B13696854.png)
